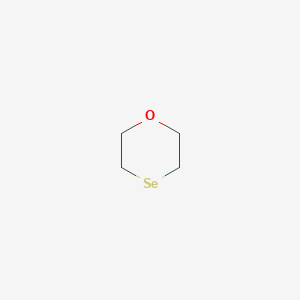

1,4-Oxaselenane

Description

1,4-Oxaselenane is a six-membered heterocyclic compound containing one oxygen and one selenium atom in the ring structure. Its molecular formula is C₄H₈OSe, with a molecular weight of 167.06 g/mol. The compound is characterized by a chair-like conformation typical of six-membered rings, as evidenced by structural data from dichloro derivatives (e.g., 4,4-dichloro-3,5-bis(chloromethyl)-1,4-oxaselenane) .

This compound has garnered attention in medicinal chemistry due to its role as a carbohydrate fragment in selenonucleoside analogues. These derivatives are synthesized via nucleophilic substitution of dimesylated seconucleosides with sodium hydroselenide (NaHSe), followed by deprotection . Additionally, cyclic seleninate esters derived from this compound, such as this compound Se-oxide, exhibit glutathione peroxidase (GPx)-like antioxidant activity, though their catalytic efficiency is lower compared to five-membered analogues like 1,2-oxaselenolane Se-oxide .

Properties

CAS No. |

5368-46-7 |

|---|---|

Molecular Formula |

C4H8OSe |

Molecular Weight |

151.08 g/mol |

IUPAC Name |

1,4-oxaselenane |

InChI |

InChI=1S/C4H8OSe/c1-3-6-4-2-5-1/h1-4H2 |

InChI Key |

QSWOKQHDQIECPD-UHFFFAOYSA-N |

Canonical SMILES |

C1C[Se]CCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Oxaselenane can be synthesized through the reaction of selenium dichloride or selenium dibromide with diallyl ether. The reaction proceeds regio- and stereoselectively, yielding cis-3,5-bis(chloromethyl)-1,4-oxaselenane with a 70% yield when using selenium dichloride. When selenium dibromide is used, 3,5-bis(bromomethyl)-1,4-oxaselenane is formed as a mixture of cis and trans diastereomers with a 76% yield .

Industrial Production Methods

The regioselectivity and stereoselectivity of the reaction make it a promising method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxaselenane undergoes various chemical reactions, including:

Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert selenoxides back to selenides.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming derivatives such as 3,5-bis(halomethyl)-1,4-oxaselenanes

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like selenium dichloride or selenium dibromide

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: 3,5-bis(halomethyl)-1,4-oxaselenanes

Scientific Research Applications

1,4-Oxaselenane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-oxaselenane involves its ability to undergo various chemical transformations due to the presence of selenium. Selenium’s unique redox properties allow it to participate in oxidation-reduction reactions, making it a valuable component in biological systems and synthetic chemistry . The molecular targets and pathways involved in its biological activity are still under investigation, but its potential as an antioxidant and enzyme modulator is of particular interest .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1,4-Dioxane (C₄H₈O₂)

1,4-Dioxane is a six-membered ring containing two oxygen atoms. Key comparisons include:

In contrast, this compound’s applications are niche, focusing on bioactive molecules.

Oxathiane (C₄H₈OS)

Oxathiane is a sulfur-containing six-membered heterocycle. Differences include:

- Reactivity : Sulfur in oxathiane participates in nucleophilic reactions, whereas selenium in this compound enables redox catalysis (e.g., GPx-like activity) .

- Stability : Selenium’s larger atomic size and polarizability make this compound more reactive but less stable than oxathiane.

1,2-Oxaselenane Se-Oxide

This five-membered analogue of this compound demonstrates superior catalytic efficiency in GPx-like activity. For example, 1,2-oxaselenolane Se-oxide (IC₅₀ = 0.8 µM) outperforms this compound Se-oxide (IC₅₀ = 2.1 µM) in reducing hydroperoxides . The smaller ring size likely enhances electrophilicity and transition-state stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.